3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of three methoxy groups attached to a benzamide core, along with an oxoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-oxoindoline-5-amine under basic conditions to yield the desired benzamide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxoindoline moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the oxoindoline moiety, making it less effective in certain biological applications.
2-oxoindoline-5-ylbenzamide: Does not have the methoxy groups, which can affect its chemical reactivity and biological activity.
Uniqueness
3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide is unique due to the combination of methoxy groups and the oxoindoline moiety. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)19-12-4-5-13-10(6-12)9-16(21)20-13/h4-8H,9H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHEPOUVZNRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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